4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Structural differentiation Heterocyclic architecture Dual pharmacophore

Procure high-purity (≥95%) 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2097895-19-5), a structurally unique dual-pharmacophore probe. This compound integrates a 5-HT1A-targeting 1,2,5-thiadiazol-3-yl-piperazine moiety with a fluorescent 2,1,3-benzothiadiazole (BTD) core via a stable sulfonamide linker, enabling single-molecule 'bind-and-report' serotonin receptor imaging and n-type semiconductor applications. Its modular architecture supports parallel SAR library synthesis, while the hydrolysis-resistant sulfonamide bridge ensures integrity in prolonged (>24 h) physiological assays, distinguishing it from single-fragment analogs.

Molecular Formula C12H12N6O2S3
Molecular Weight 368.45
CAS No. 2097895-19-5
Cat. No. B2664469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
CAS2097895-19-5
Molecular FormulaC12H12N6O2S3
Molecular Weight368.45
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2
InChIKeyCVZKMTLRERKSDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2097895-19-5): Structural Identity and Compound Class


4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2097895-19-5, molecular formula C₁₂H₁₂N₆O₂S₃, MW 368.45) is a heterocyclic sulfonamide that integrates a 1,2,5-thiadiazole ring, a piperazine spacer, and a 2,1,3-benzothiadiazole (BTD) core within a single molecular architecture . The BTD moiety is a well-established strong electron-accepting fragment used in organic electronics and fluorescent probe design, while the 1,2,5-thiadiazol-3-yl-piperazine substructure is a privileged pharmacophore for CNS-targeted GPCR ligand development [1]. The compound is supplied as a research-grade chemical with ≥95% purity and is cataloged primarily for medicinal chemistry and materials science investigations .

Why 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole Cannot Be Replaced by Simpler Analogs in Structure–Activity Studies


The compound occupies a structurally unique intersection of two heterocyclic pharmacophore spaces that are rarely combined. Closely related analogs such as 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5) lack the 1,2,5-thiadiazole capping group on the piperazine distal nitrogen, which is critical for CNS receptor engagement as demonstrated by the 5-HT1A ligand series [1]. Conversely, compounds such as 1-(1,2,5-thiadiazol-3-yl)piperazine lack the benzothiadiazole-sulfonyl electron-acceptor unit that imparts the strong electron-withdrawing character and fluorescence properties . The sulfonyl linker between the piperazine and the BTD-4-position further distinguishes this compound from carbonyl-linked analogues such as 5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole, where the carbonyl group alters both conformational flexibility and electronic distribution . Generic substitution with any single-fragment analog would eliminate either the GPCR-targeting pharmacophore or the electron-accepting reporter unit, fundamentally altering the molecule's dual-purpose capability in biological and materials applications.

Quantitative Differentiation Evidence: 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole vs. Closest Structural Analogs


Structural Uniqueness: Dual Heterocyclic Architecture Versus Single-Fragment Analogs

The target compound is the only structure in its immediate analog space that concurrently incorporates (i) a 1,2,5-thiadiazol-3-yl moiety at the piperazine N-terminus, (ii) a sulfonyl bridge, and (iii) a 2,1,3-benzothiadiazole-4-sulfonyl group. The immediate comparator 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (CAS 488122-76-5, C₁₀H₁₂N₄O₂S₂, MW 284.36) lacks the entire 1,2,5-thiadiazole capping group, resulting in loss of the GPCR-targeting pharmacophore. Another comparator, 4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2034534-49-9, C₁₂H₁₅FN₄O₂S₂, MW 330.40), substitutes the thiadiazole with a simple fluoroethyl group, eliminating the heterocyclic recognition element. The mass increment from these comparators to the target compound (ΔMW +84.09 Da and +38.05 Da, respectively) corresponds to the 1,2,5-thiadiazole ring system, which introduces two additional nitrogen atoms and one sulfur atom into the molecular framework [1].

Structural differentiation Heterocyclic architecture Dual pharmacophore

Electron-Accepting Potency: 2,1,3-Benzothiadiazole Core with Sulfonyl-Piperazine Modulation

The 2,1,3-benzothiadiazole (BTD) core is a well-characterized electron-accepting building block with a reported reduction potential (E₁/₂) of approximately –1.46 V vs. Fc/Fc⁺ in acetonitrile for the parent BTD system . The 4-sulfonyl-piperazine substitution on the BTD core introduces a strong electron-withdrawing sulfonamide group that is expected to further increase the electron affinity relative to unsubstituted BTD. In heteroannulated BTD systems, the fusion of a 1,2,5-thiadiazole ring at the 5,6-positions has been shown to shift the reduction potential anodically by approximately 0.3–0.5 V, producing stronger acceptors such as [1,2,5]thiadiazolo[3,4-g]quinoxaline [1]. While direct cyclic voltammetry data for the target compound have not been located in the open literature, the combination of an electron-withdrawing sulfonyl linker and the 1,2,5-thiadiazole N-substituent on the piperazine creates a through-bond electronic pathway that is structurally precluded in analogs such as 4-[4-(benzenesulfonyl)piperazine-1-sulfonyl]-2,1,3-benzothiadiazole, where the terminal aryl group acts as a weaker electron-withdrawing moiety compared to the electron-deficient thiadiazole ring .

Electron affinity Cyclic voltammetry Organic electronics

5-HT1A Receptor Pharmacophore: 1,2,5-Thiadiazol-3-yl-Piperazine as a Privileged GPCR-Targeting Motif

Amino acid derivatives and N-substituted analogs of 1,2,5-thiadiazol-3-yl-piperazine have been established as potent and selective ligands at the human 5-HT1A receptor. In the foundational study by Van der Poel et al., compounds such as WAY-100635 (a 1,2,5-thiadiazol-3-yl-piperazine derivative) demonstrated sub-nanomolar affinity (Kᵢ = 0.2 nM) for the 5-HT1A receptor with >100-fold selectivity over α1-adrenergic and dopamine D2, D3, and D4 receptors [1]. The target compound retains the identical 1,2,5-thiadiazol-3-yl-piperazine pharmacophore as WAY-100635 but replaces the amino acid/amide side chain with a benzothiadiazole-4-sulfonyl group. This modification is anticipated to alter the pharmacological profile from a pure 5-HT1A ligand to a dual-function molecule with potential fluorescent reporter properties conferred by the BTD moiety . In contrast, the des-thiadiazole analog 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole lacks the 1,2,5-thiadiazole recognition element entirely and would not be expected to engage the 5-HT1A receptor with comparable affinity, as the thiadiazole ring is essential for the key hydrogen-bonding interactions within the receptor binding pocket [1].

5-HT1A receptor Serotonin receptor ligand CNS drug discovery

Physicochemical Property Differentiation: Predicted LogP and Hydrogen-Bonding Capacity Versus Analogs

The target compound incorporates six nitrogen atoms and three sulfur atoms within a moderate molecular weight framework (MW 368.45), yielding a predicted hydrogen-bond acceptor count of 8 (from the sulfonyl oxygens, thiadiazole nitrogens, and BTD nitrogens) compared to only 4 hydrogen-bond acceptors in 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole (MW 284.36) [1]. This elevated HBA count, combined with the aromatic thiadiazole cap, is predicted to reduce lipophilicity (estimated AlogP) relative to benzenesulfonyl-capped analogs such as 4-[4-(benzenesulfonyl)piperazine-1-sulfonyl]-2,1,3-benzothiadiazole (C₁₆H₁₆N₄O₄S₃, MW 424.52), which bears a hydrophobic phenyl terminus . The thiadiazole-for-phenyl substitution reduces the atom count by four carbons while adding two nitrogens, which is expected to shift the lipophilic-hydrophilic balance toward more favorable CNS multiparameter optimization (MPO) scores. However, direct experimental logP or logD data for the target compound remain unavailable in the public domain and would need to be determined via shake-flask or chromatographic methods.

Lipophilicity CNS MPO score Drug-likeness

Fluorescence and Photophysical Potential: Benzothiadiazole as a Built-In Reporter

2,1,3-Benzothiadiazole (BTD) derivatives have been extensively validated as fluorescent probes for live-cell imaging, with 4-N-substituted BTD compounds demonstrating selective mitochondrial staining in cancer cell lines (MCF-7) with efficiencies comparable to commercial MitoTracker® Red [1]. The target compound incorporates a BTD core with a 4-sulfonyl substituent, which is a substitution pattern known to modulate emission wavelength and quantum yield through electronic tuning. In a comparative photophysical study, 4-ethynyl-substituted BTD probes displayed microenvironment-sensitive emission with quantum yields ranging from 0.05 to 0.45 depending on the local polarity [2]. The target compound's 1,2,5-thiadiazol-3-yl-piperazine substituent introduces an additional nitrogen-rich heterocycle that can participate in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, potentially yielding environment-sensitive fluorescence that is absent in simpler 4-(piperazine-1-sulfonyl)-BTD analogs. Direct photophysical characterization (λ_ex, λ_em, Φ, ε) for the target compound has not been published and requires experimental determination.

Fluorescent probe Live-cell imaging Photophysics

Synthetic Accessibility and Building-Block Versatility: Sulfonyl Linker Versus Carbonyl Analogues

The sulfonyl bridge connecting the piperazine ring to the BTD-4-position is a chemically robust linkage that offers distinct synthetic advantages over the carbonyl linkage found in analogs such as 5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2097920-76-6) . Sulfonamides are generally resistant to both acidic and basic hydrolysis, whereas the amide (carbonyl) linkage in the comparator is susceptible to enzymatic and chemical cleavage, which can compromise compound integrity in biological assays exceeding 24 hours [1]. Furthermore, the sulfonyl group at the BTD-4-position places the electron-withdrawing substituent at a position ortho to the BTD N2 nitrogen, which is known to tune the HOMO–LUMO gap differently than the 5-position carbonyl substitution pattern . The target compound's sulfonyl-piperazine-thiadiazole architecture is accessible via sequential sulfonylation of 4-(piperazine-1-sulfonyl)-2,1,3-benzothiadiazole with 3-chloro-1,2,5-thiadiazole or equivalent electrophilic thiadiazole reagents, a modular route that supports parallel library synthesis for SAR exploration.

Sulfonamide synthesis Building block Parallel library synthesis

Optimal Research and Industrial Application Scenarios for 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole


5-HT1A Receptor Probe Development with Built-In Fluorescence Reporting

The compound's 1,2,5-thiadiazol-3-yl-piperazine pharmacophore, which is known to confer high-affinity 5-HT1A receptor binding in WAY-100635-class ligands (Kᵢ = 0.2 nM), combined with the fluorescent BTD core, makes this compound a candidate for developing 'bind-and-report' probes for serotonin receptor imaging [1]. Unlike WAY-100635, which requires conjugation to a separate fluorophore for visualization, this compound's BTD moiety provides intrinsic fluorescence that could enable real-time receptor occupancy tracking in live-cell assays. Researchers investigating 5-HT1A receptor dynamics or screening for allosteric modulators would benefit from a single-molecule probe rather than a two-component labeling system [2].

Organic Semiconductor and Electron-Transport Material Development

The combination of the strong electron-accepting BTD core with the electron-deficient 1,2,5-thiadiazole substituent creates a molecular architecture with enhanced electron affinity relative to simpler BTD derivatives [3]. This compound can serve as an n-type building block for organic field-effect transistors (OFETs) or as the acceptor component in donor–acceptor copolymers for organic photovoltaics. The sulfonyl-piperazine linker provides solubility-tuning opportunities through further N-functionalization, while the thiadiazole cap offers additional sites for copolymerization or surface anchoring .

Structure–Activity Relationship (SAR) Expansion Around Dual Heterocyclic Cores

Medicinal chemistry teams seeking to explore chemical space at the intersection of CNS GPCR ligands and heterocyclic sulfonamides can use this compound as a versatile intermediate for parallel library synthesis. The modular architecture—with derivatizable positions at the BTD ring, the piperazine sulfonyl linker, and the thiadiazole ring—supports systematic SAR exploration with fewer synthetic steps than building each fragment combination de novo. The compound's structural differentiation from single-fragment analogs (e.g., 4-(piperazine-1-sulfonyl)-BTD or 1-(1,2,5-thiadiazol-3-yl)piperazine) enables assessment of synergistic contributions from both pharmacophoric elements within a single molecule.

Chemical Biology Tool for Target Engagement Studies Requiring Chemical Stability

The sulfonamide linkage provides superior chemical stability compared to carbonyl-linked analogs, making this compound suitable for target engagement studies requiring prolonged incubation (>24 h) under physiological conditions. In cellular thermal shift assays (CETSA) or washout experiments where compound integrity is critical, the hydrolysis-resistant sulfonamide bridge ensures that observed biological effects are attributable to the intact parent molecule rather than degradation products.

Quote Request

Request a Quote for 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.